Cas no 402855-03-2 ((R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine)
402855-03-2 structure
Product Name:(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
CAS-nummer:402855-03-2
MF:C18H16ClFN4O2
MW:374.796646118164
CID:1512410
PubChem ID:66936486
Update Time:2025-07-10
(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
- 4-N-(3-chloro-4-fluorophenyl)-7-[(3R)-oxolan-3-yl]oxyquinazoline-4,6-diamine
- (R)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
- 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-((R)-tetrahydrofuran-3-yloxy)quinazoline
- 4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-[[(3R)-tetrahydro-3-furanyl]oxy]-
- SCHEMBL1190518
- E82041
- (R)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (Afatinib Impurity)
- C18H16ClFN4O2
- CS-0164321
- BIQABKFYKJRXII-LLVKDONJSA-N
- 402855-03-2
-
- MDL: MFCD22577153
- Inchi: 1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m1/s1
- InChI-sleutel: BIQABKFYKJRXII-LLVKDONJSA-N
- LACHT: ClC1=C(C=CC(=C1)NC1=C2C=C(C(=CC2=NC=N1)O[C@H]1COCC1)N)F
Berekende eigenschappen
- Exacte massa: 374.0945816 g/mol
- Monoisotopische massa: 374.0945816 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 4
- Complexiteit: 477
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 82.3
- Moleculair gewicht: 374.8
Experimentele eigenschappen
- Dichtheid: 1.473±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: NA
- Kookpunt: 559.0±50.0 °C at 760 mmHg
- Vlampunt: 291.9±30.1 °C
- Oplosbaarheid: Insuluble (2.1E-4 g/L) (25 ºC),
- Dampfdruk: 0.0±1.5 mmHg at 25°C
(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine Beveiligingsinformatie
- Gevaarverklaring: CAUTION: May irritate eyes, skin
- Veiligheidsinstructies: CAUT
(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | R120385-25mg |
(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine |
402855-03-2 | 25mg |
$ 165.00 | 2022-06-03 | ||
| TRC | R120385-50mg |
(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine |
402855-03-2 | 50mg |
$ 270.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1254166-50mg |
4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-[[(3R)-tetrahydro-3-furanyl]oxy]- |
402855-03-2 | 98% | 50mg |
$95 | 2024-06-06 | |
| Aaron | AR00CN2S-50mg |
4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-[[(3R)-tetrahydro-3-furanyl]oxy]- |
402855-03-2 | 98% | 50mg |
$39.00 | 2023-12-14 | |
| 1PlusChem | 1P00CMUG-50mg |
4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-[[(3R)-tetrahydro-3-furanyl]oxy]- |
402855-03-2 | 97% | 50mg |
$61.00 | 2024-05-03 | |
| A2B Chem LLC | AF88680-50mg |
(R)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine |
402855-03-2 | 97% | 50mg |
$58.00 | 2024-04-20 |
(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine Gerelateerde literatuur
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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